molecular formula C18H12N2OS3 B2552301 (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007073-46-2

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2552301
CAS No.: 1007073-46-2
M. Wt: 368.49
InChI Key: IJCPHINOFVINIO-BQYQJAHWSA-N
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Description

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with thiophene: The benzo[d]thiazole intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Acrylamide formation: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base like triethylamine to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenyl)acrylamide: Similar structure but with phenyl rings instead of thiophene.

    (E)-N-(3-(benzo[d]thiazol-2-yl)furan-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with furan rings instead of thiophene.

Uniqueness

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both benzo[d]thiazole and thiophene moieties, which can impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors.

Properties

IUPAC Name

(E)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS3/c21-16(8-7-12-4-3-10-22-12)20-17-13(9-11-23-17)18-19-14-5-1-2-6-15(14)24-18/h1-11H,(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCPHINOFVINIO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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